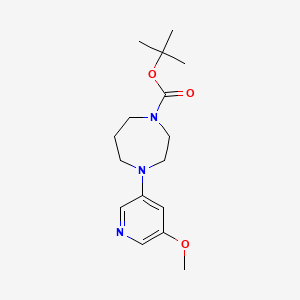![molecular formula C14H14N2O3 B8431570 Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate](/img/structure/B8431570.png)
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate is a complex organic compound with a unique structure that includes an amino group, a dihydro-oxo group, and a phenyl group attached to a pyridyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of hydrazones and dihydrofuran, followed by heating and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Indole Derivatives: Indoles are another class of compounds with significant biological importance.
Uniqueness
Methyl [3-amino-1,2-dihydro-2-oxo-6-phenyl-1-pyridyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-2-oxo-6-phenylpyridin-1-yl)acetate |
InChI |
InChI=1S/C14H14N2O3/c1-19-13(17)9-16-12(8-7-11(15)14(16)18)10-5-3-2-4-6-10/h2-8H,9,15H2,1H3 |
Clave InChI |
FZFYRORDBZQQOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C(=CC=C(C1=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8431490.png)




![2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetamide](/img/structure/B8431510.png)



![3-Methylbenzo[b]thiophene-2-acetyl chloride](/img/structure/B8431534.png)
![(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL](/img/structure/B8431544.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-methylbutanol](/img/structure/B8431576.png)
